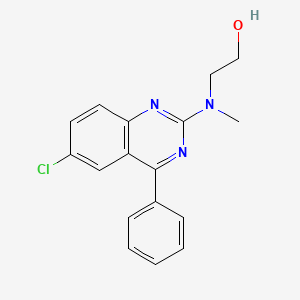

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol

Description

Structural and Functional Comparisons

The compound’s structure shares features with three classes of quinazoline derivatives:

Reactivity and Applications

- 6-Chloro-4-phenylquinazoline : Lacks the ethanolamine side chain, limiting its hydrogen-bonding capacity and solubility in polar solvents.

- 4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol : The phenolic –OH group enhances acidity (pKa ~10) compared to the ethanol moiety (pKa ~15).

- Target Compound : The methylaminoethanol side chain introduces both basic (amino) and hydrophilic (hydroxyl) properties, making it amenable to salt formation and aqueous solubility.

This comparative analysis underscores how side-chain modifications tune physicochemical properties for specific biological or synthetic applications.

Properties

IUPAC Name |

2-[(6-chloro-4-phenylquinazolin-2-yl)-methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZFASPVOPOLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol, can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes. The use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis are common in industrial settings to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Medicine: Explored for its anti-inflammatory and anti-bacterial properties, making it a candidate for developing new therapeutic agents.

Industry: Utilized in the development of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anti-cancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Quinazoline Family

2-[(2-Chloroquinazolin-4-yl)amino]ethanol (3a)

- Structure: Shares the quinazoline core and ethanolamine side chain but lacks the methylamino and phenyl substituents.

- Synthesis: Synthesized via refluxing 2-aminoethanol with 2-chloroquinazoline, achieving a high yield (>88%) .

2-(Bis(4-Methoxyphenyl)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine (LB 126)

- Structure: A complex quinazoline derivative with bis(4-methoxyphenyl)methyl and dihydroisoquinoline substituents.

- Synthesis : Prepared via nucleophilic substitution with a yield of 29.3%, lower than the target compound’s likely efficiency .

- Key Differences : Bulky substituents may enhance receptor selectivity but reduce metabolic stability compared to the simpler phenyl and chloro groups in the target molecule.

Heterocyclic Analogues with Ethanolamine Side Chains

[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e)

- Structure: Triazine core with chlorophenoxy and phenoxy substituents; methanol replaces ethanolamine.

- Synthesis : Uses DIBAL-H for reduction, achieving quantitative yield under low-temperature conditions .

- Phenoxy groups may increase hydrophobicity but reduce metabolic flexibility.

2-((2-Methoxyethyl)(methyl)amino)ethanol

- Structure: Ethanolamine derivative with methoxyethyl and methyl substituents instead of a heterocyclic core.

- Synthesis: Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol (88% yield) .

- Key Differences : Lacks aromaticity, limiting π-π interactions critical for binding to kinase or receptor targets.

Purine-Based Analogues

Olomoucine II

- Structure: Purine core with hydroxybenzylamino and isopropyl substituents.

- Key Differences: Purine derivatives are known cyclin-dependent kinase (CDK) inhibitors. The absence of a quinazoline ring in olomoucine II highlights how core heterocycle selection dictates target specificity .

Data Table: Comparative Overview

Biological Activity

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol is a quinazoline derivative known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H17ClN2O

- CAS Number : 333769-43-0

The presence of the chloro and phenyl groups in the quinazoline core contributes to its biological activity by influencing its interaction with biological targets.

Anti-Cancer Activity

Research indicates that quinazoline derivatives, including 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol, exhibit significant anti-cancer properties. Studies have shown that this compound can inhibit specific enzymes and pathways associated with cancer cell proliferation.

Case Study:

A study investigated the efficacy of various quinazoline derivatives in vitro against human cancer cell lines. Notably, compounds similar to 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol demonstrated cytotoxic effects on HT-29 human colon adenocarcinoma xenografts. The results indicated a dose-dependent response, with effective concentrations leading to reduced tumor growth .

| Compound | Dose (mg/kg) | Effect on Tumor Growth |

|---|---|---|

| 9 | 100 | Moderate reduction |

| 9 | 200 | Significant reduction |

| 9 | 400 | Complete inhibition |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Quinazoline derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses. This suggests potential use in treating inflammatory diseases.

Anti-bacterial Activity

In addition to its anti-cancer and anti-inflammatory effects, the compound has demonstrated antibacterial activity. Research has highlighted its effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

The following table summarizes the MIC values of 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol against selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

The mechanisms through which 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol exerts its biological activities are multifaceted:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : The compound promotes apoptosis in malignant cells through various signaling pathways.

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for the quinazoline aromatic protons (δ 6.4–8.3 ppm), methylamino group (δ 2.5–3.5 ppm), and ethanol moiety (δ 3.6–4.1 ppm) .

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C17H17ClN3O: 326.09) with <2 ppm error .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N at ~1610 cm⁻¹) .

Advanced: How to resolve contradictions in purity data between synthetic batches?

Methodological Answer :

Discrepancies in purity (e.g., 88% vs. 95%) may arise from:

Purification Methods : Compare column chromatography (e.g., C18 reverse-phase) vs. recrystallization efficiency.

Analytical Consistency : Standardize HPLC conditions (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) across batches.

Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted 6-chloro-4-phenylquinazolin-2-amine or over-alkylated derivatives) .

Basic: What solubility properties should be considered for in vitro assays?

Q. Methodological Answer :

- Polar Solvents : High solubility in DMSO (>50 mg/mL) and moderate solubility in ethanol/water mixtures (e.g., 10 mg/mL at 25°C).

- Buffer Compatibility : Test stability in PBS (pH 7.4) and DMEM for cell-based studies.

- Data Reference : Compare with structurally similar compounds like 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol (solubility: 5 mg/mL in methanol) .

Advanced: How to design a stability study under physiological conditions?

Q. Methodological Answer :

Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.

Oxidative Stress : Expose to H2O2 (0.1–1 mM) to assess susceptibility to radical-mediated breakdown.

Metabolite Profiling : Use liver microsomes or S9 fractions to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Basic: What are the key structural analogs and their bioactivity?

Q. Methodological Answer :

- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol : An anxiolytic analog with anticonvulsant activity (IC50: 10 µM in GABA receptor assays) .

- 2-((2-Methoxyethyl)(methyl)amino)ethanol : Intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors) .

- Data Table :

| Compound | Bioactivity Target | Reference |

|---|---|---|

| 6-Chloro-4-phenylquinazoline | Anticancer (Topoisomerase II) | |

| 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol | Under investigation | N/A |

Advanced: How to address low yields in the alkylation step?

Methodological Answer :

Low yields (<50%) may result from:

Steric Hindrance : Use bulkier bases (e.g., DBU) to deprotonate the methylamino group effectively.

Solvent Optimization : Replace toluene with DMF to enhance nucleophilicity of the ethanol moiety.

Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential release of volatile amines or halogenated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How to validate the compound’s mechanism of action in enzyme assays?

Q. Methodological Answer :

Kinetic Studies : Measure IC50 values via dose-response curves (e.g., 0.1–100 µM) using recombinant enzymes (e.g., kinases or proteases).

Competitive Binding : Perform displacement assays with fluorescent probes (e.g., ATP-competitive inhibitors for kinases).

Structural Analysis : Co-crystallize the compound with target proteins for X-ray diffraction studies to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.